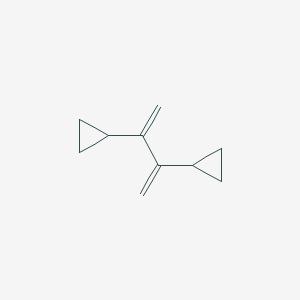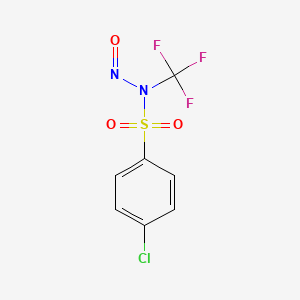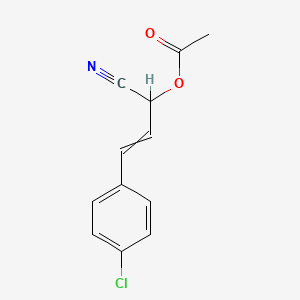![molecular formula C11H20O2 B14416396 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 82815-98-3](/img/structure/B14416396.png)
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions. This reaction forms a ketal, which is the spiro compound . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted spiro compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but with different substitution patterns, affecting its stability and reactivity.
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another derivative with different substitution, leading to unique properties.
Uniqueness
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other spirocyclic compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
82815-98-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4,4-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-9-12-11(13-10)6-4-3-5-7-11/h3-9H2,1-2H3 |
InChI Key |
MTYYVYSGOQMSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2(O1)CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



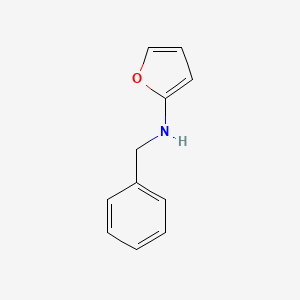

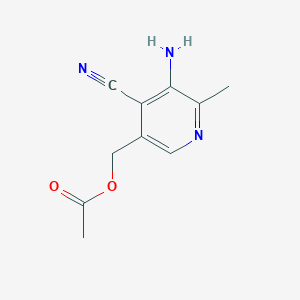
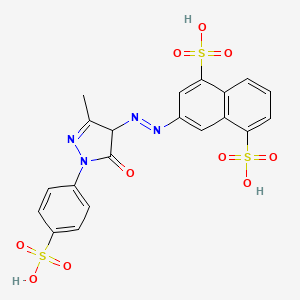
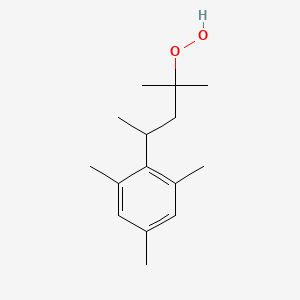
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
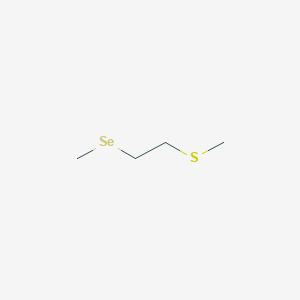
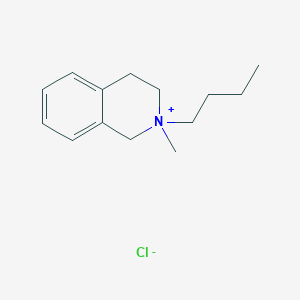
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)
